molecular formula C20H16FN3O2S B2879107 4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921778-85-0

4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2879107
CAS No.: 921778-85-0
M. Wt: 381.43
InChI Key: AKQGOOLLCBRHRM-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a fluorine atom, a thiazole ring, and an indoline moiety. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the indoline core. The indoline moiety can be synthesized through the reduction of indole or by cyclization reactions involving amino acids

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The indoline moiety can be reduced to form indole derivatives.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Indole derivatives.

  • Substitution: : Fluorinated derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer activities.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the indoline moiety. Similar compounds might include other fluorinated benzamides or thiazole derivatives, but the combination of these features in this particular compound sets it apart.

List of Similar Compounds

  • Fluorinated benzamides

  • Thiazole derivatives

  • Indoline derivatives

Properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c21-15-7-5-14(6-8-15)19(26)23-20-22-16(12-27-20)11-18(25)24-10-9-13-3-1-2-4-17(13)24/h1-8,12H,9-11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQGOOLLCBRHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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